Ethyl 3-ethoxyprop-2-enoate
Overview
Description
Ethyl 3-ethoxyprop-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from 2-propenoic acid and ethanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-ethoxy-, ethyl ester typically involves the esterification of 2-propenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
2-Propenoic acid+EthanolAcid Catalyst2-Propenoic acid, 3-ethoxy-, ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of 2-propenoic acid, 3-ethoxy-, ethyl ester is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of efficient separation techniques, such as distillation, ensures the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 3-ethoxy-, ethyl ester involves its interaction with various molecular targets depending on the specific application. In polymerization reactions, the ester group undergoes radical or ionic polymerization to form long-chain polymers. In biological systems, the ester can be hydrolyzed to release the active 2-propenoic acid, which can then interact with cellular targets.
Comparison with Similar Compounds
2-Propenoic acid, ethyl ester: Similar in structure but lacks the ethoxy group.
2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Contains a cyano group, making it more reactive in certain chemical reactions.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group, which imparts different chemical properties.
Uniqueness: Ethyl 3-ethoxyprop-2-enoate is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical processes. This makes it a valuable compound in the synthesis of specialized polymers and other chemical products.
Biological Activity
Ethyl 3-ethoxyprop-2-enoate, also known as ethyl 3-ethoxyacrylate, is a compound with a variety of potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1001-26-9
- Molecular Formula: C₇H₁₂O₃
- Molecular Weight: 144.17 g/mol
- SMILES Notation: CCOC=CC(=O)OCC
This compound features an ethoxy group attached to a propene backbone, which contributes to its reactivity and potential interactions with biological systems.
Antimicrobial and Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antioxidant activities. A study on related compounds demonstrated that these esters could react with nucleophiles, leading to the formation of products with enhanced biological activity. Specifically, the interaction of ethyl 2-benzoyl-3-ethoxyprop-2-enoate with 5-aminotetrazole resulted in various products, some of which displayed notable antimicrobial properties .
Toxicological Profile
The toxicological aspects of this compound have been explored in terms of exposure risks. Long-term exposure may lead to accumulation in the human body, raising concerns about potential health effects such as irritation of the respiratory tract and skin sensitization . Additionally, compounds related to this compound have shown varying degrees of toxicity, necessitating careful handling in laboratory and industrial settings.
Study on Reaction Mechanisms
A significant study investigated the reaction mechanisms involving this compound derivatives. The findings suggested that these compounds could undergo complex transformations when reacted with various nucleophiles, leading to the formation of heterocycles. These reactions not only highlight the synthetic utility of this compound but also its potential as a precursor for biologically active molecules .
Antioxidant Activity Assessment
In a comparative study assessing the antioxidant activity of various esters, this compound demonstrated a substantial ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases, suggesting that this compound could be investigated further for therapeutic applications .
Data Table: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
ethyl 3-ethoxyprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFPVUDTFABDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878994 | |
Record name | Ethyl 3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-26-9 | |
Record name | Ethyl 3-ethoxy-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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